molecular formula C20H18ClFN4O3S B11512963 4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

4-chloro-N-(3-ethyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11512963
M. Wt: 448.9 g/mol
InChI Key: RMHWWLOVBNOWCC-UHFFFAOYSA-N
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Description

4-CHLORO-N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzamide moiety, an ethyl group, a fluorophenyl carbamoyl group, and an imidazolidinone ring with a sulfur atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfur Atom: The sulfur atom can be introduced through a thiolation reaction, where a thiol group is added to the imidazolidinone ring.

    Attachment of the Fluorophenyl Carbamoyl Group: This step involves the reaction of the imidazolidinone derivative with a fluorophenyl isocyanate to form the carbamoyl group.

    Chlorobenzamide Formation: The final step includes the reaction of the intermediate compound with 4-chlorobenzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the imidazolidinone ring can be reduced to form alcohols.

    Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter their signaling pathways.

    Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-(3-ETHYL-5-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE
  • 4-CHLORO-N-(3-ETHYL-5-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE

Uniqueness

The uniqueness of 4-CHLORO-N-(3-ETHYL-5-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL)BENZAMIDE lies in the presence of the fluorophenyl group, which can enhance its biological activity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

4-chloro-N-[3-ethyl-5-[2-(4-fluoroanilino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-2-25-19(29)16(11-17(27)23-15-9-7-14(22)8-10-15)26(20(25)30)24-18(28)12-3-5-13(21)6-4-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

RMHWWLOVBNOWCC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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